molecular formula C12H14IN3O2 B1448922 tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate CAS No. 1334405-43-4

tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate

Cat. No. B1448922
M. Wt: 359.16 g/mol
InChI Key: OBQUJPSZHMCCAL-UHFFFAOYSA-N
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Description

“tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H15IN3O2 . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years due to their wide range of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate” can be represented by the InChI code: 1S/C12H15IN3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 .


Chemical Reactions Analysis

Indazole-containing compounds, including “tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate”, are key components in a variety of functional molecules used in everyday applications . They are involved in a variety of chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Indazole derivatives, like the compound you mentioned, are often used in medicinal chemistry for drug discovery and development . They can serve as building blocks or intermediates in the synthesis of more complex molecules .
    • For example, indoles, both natural and synthetic, show various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Synthesis of Indole Derivatives

    • Indazole derivatives can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • For instance, lycogarubin C was synthesized from a starting precursor through a series of reactions, including a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .

Future Directions

The future directions in the research of indazole derivatives, including “tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate”, involve the development of new synthetic approaches to indazoles . This includes reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .

properties

IUPAC Name

tert-butyl 6-amino-3-iodoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-6-7(14)4-5-8(9)10(13)15-16/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQUJPSZHMCCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate
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tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate
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tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate

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